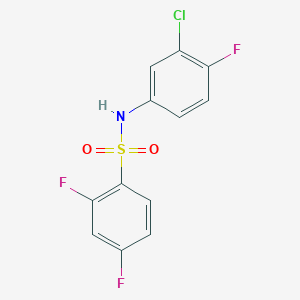
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is not fully understood, but it is believed to act through the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes and receptors, including COX-2 and PPARγ, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. One potential area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug delivery agent, as it has been shown to have good bioavailability and can be easily modified to target specific tissues or cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various fields of scientific research. Its high purity, stability, and potential therapeutic applications make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves the reaction of 2,3,4-trimethoxybenzaldehyde and 5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine in the presence of acetic anhydride and pyridine. The resulting product is then treated with benzoyl chloride to obtain the final compound. This method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H24N2O6 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C21H24N2O6/c1-10-11(2)18-17(22-15(24)9-29-18)12(3)16(10)23-21(25)13-7-8-14(26-4)20(28-6)19(13)27-5/h7-8H,9H2,1-6H3,(H,22,24)(H,23,25) |
Clave InChI |
SGYSRIWAHKHCQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C)NC(=O)CO2)C |
SMILES canónico |
CC1=C(C2=C(C(=C1NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C)NC(=O)CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)

